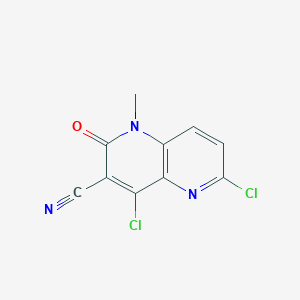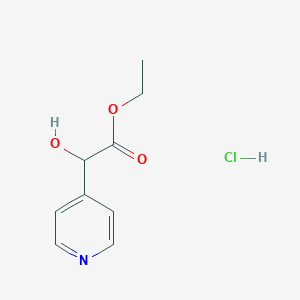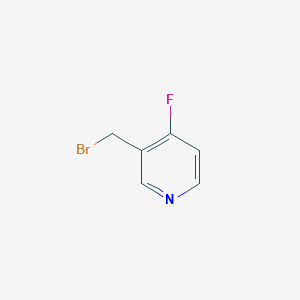![molecular formula C70H86N6O2S7 B12947171 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile” is a complex organic molecule that features multiple thiophene and thiazolidinone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidinone rings.
Suzuki or Stille coupling reactions: to link the thiophene units.
Knoevenagel condensation: to introduce the dicyanomethylidene group.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Automated synthesis: using flow chemistry techniques.
Purification methods: such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation and reduction: reactions, which can alter the electronic properties of the molecule.
Substitution reactions: on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Functionalized thiophene derivatives: .
Modified thiazolidinone rings: .
Applications De Recherche Scientifique
Chemistry
Organic electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Drug development: The thiazolidinone moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials science: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
In organic electronics: , it might function by facilitating charge transport through its conjugated system.
In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other thiazolidinone derivatives: Known for their biological activity.
Thiophene-based compounds: Widely studied for their electronic properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and rings, potentially offering a combination of properties not found in simpler molecules.
Propriétés
Formule moléculaire |
C70H86N6O2S7 |
|---|---|
Poids moléculaire |
1267.9 g/mol |
Nom IUPAC |
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44- |
Clé InChI |
LHRBWFSSFGUIQR-ZANQYWCJSA-N |
SMILES isomérique |
CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


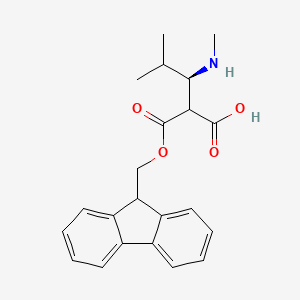
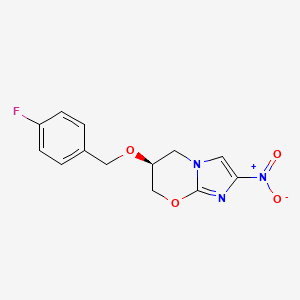



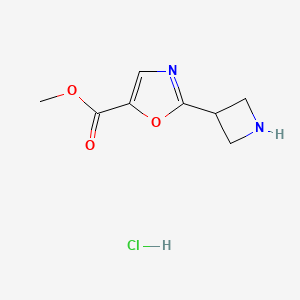
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
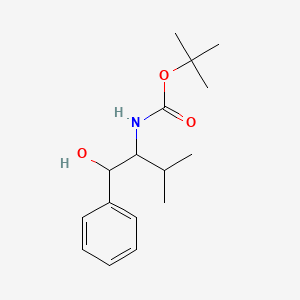
![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
